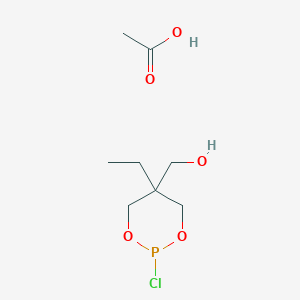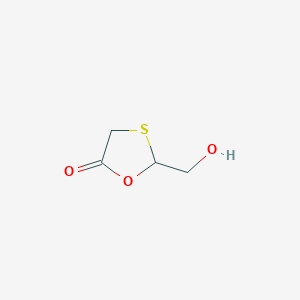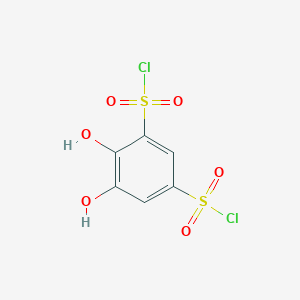
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol is a complex organic compound that combines the properties of acetic acid with a unique phosphinan structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol typically involves the reaction of acetic acid with a chlorinated phosphinan derivative. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the desired product is obtained. Common reagents used in the synthesis include acetic anhydride and chlorinating agents .
Industrial Production Methods
Industrial production of this compound may involve large-scale chlorination processes, where acetic acid is reacted with chlorine in the presence of a catalyst such as acetic anhydride. This method ensures high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding phosphinate derivatives.
Reduction: Reduction reactions can convert the chlorinated group to a hydroxyl group.
Substitution: Nucleophilic substitution reactions can replace the chlorine atom with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium hydroxide .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphinate esters, while substitution reactions can produce a variety of substituted phosphinan derivatives .
Wissenschaftliche Forschungsanwendungen
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism by which acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways. The presence of the phosphinan ring structure allows for unique binding interactions with target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Chloroacetic acid: Similar in its chlorinated structure but lacks the phosphinan ring.
Ethyl chloroacetate: Shares the chloroacetate moiety but differs in its ester linkage
Uniqueness
Acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol is unique due to its combination of acetic acid and phosphinan structures, providing distinct chemical and biological properties not found in simpler chlorinated acetic acid derivatives .
Eigenschaften
CAS-Nummer |
139359-18-5 |
|---|---|
Molekularformel |
C8H16ClO5P |
Molekulargewicht |
258.63 g/mol |
IUPAC-Name |
acetic acid;(2-chloro-5-ethyl-1,3,2-dioxaphosphinan-5-yl)methanol |
InChI |
InChI=1S/C6H12ClO3P.C2H4O2/c1-2-6(3-8)4-9-11(7)10-5-6;1-2(3)4/h8H,2-5H2,1H3;1H3,(H,3,4) |
InChI-Schlüssel |
UMIXJZDROYPURB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1(COP(OC1)Cl)CO.CC(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


-lambda~5~-phosphane](/img/structure/B14276405.png)
![Methyl 15-[(trimethylsilyl)oxy]octadec-9-enoate](/img/structure/B14276409.png)
![2-Oxazolidinone, 3-[(4-methyl-3-cyclohexen-1-yl)carbonyl]-](/img/structure/B14276412.png)




![Dimethyl[2-(triethoxysilyl)ethyl]phosphane](/img/structure/B14276456.png)
![3-Hydroxy-2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]-4H-1-benzopyran-4-one](/img/structure/B14276459.png)





